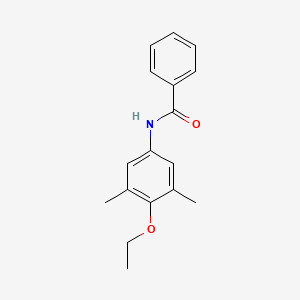![molecular formula C14H16O2S B14348190 3-(4-Methylphenyl)sulfonyltricyclo[2.2.1.02,6]heptane CAS No. 93005-67-5](/img/structure/B14348190.png)
3-(4-Methylphenyl)sulfonyltricyclo[2.2.1.02,6]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methylphenyl)sulfonyltricyclo[2.2.1.02,6]heptane is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)sulfonyltricyclo[2.2.1.02,6]heptane typically involves multiple steps, starting with the preparation of the tricyclo[2.2.1.02,6]heptane core. This core can be synthesized through a Diels-Alder reaction, followed by sulfonylation with 4-methylbenzenesulfonyl chloride under basic conditions . The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the sulfonylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature and pressure, which are crucial for the successful synthesis of this compound .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Methylphenyl)sulfonyltricyclo[2.2.1.02,6]heptane undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Tricycloheptane derivatives.
Substitution: Various substituted tricycloheptane compounds.
Aplicaciones Científicas De Investigación
3-(4-Methylphenyl)sulfonyltricyclo[2.2.1.02,6]heptane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(4-Methylphenyl)sulfonyltricyclo[2.2.1.02,6]heptane involves its interaction with specific molecular targets. The sulfonyl group is known to participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity to various enzymes and receptors . The tricyclic structure provides rigidity, enhancing the compound’s stability and specificity in biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Tricyclo[2.2.1.02,6]heptane: Shares the same tricyclic core but lacks the sulfonyl and methylphenyl groups.
Nortricyclene: Another tricyclic compound with similar structural features but different functional groups.
Uniqueness
3-(4-Methylphenyl)sulfonyltricyclo[2.2.1.02,6]heptane is unique due to its combination of a tricyclic core with a sulfonyl group and a methylphenyl substituent. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications.
Propiedades
Número CAS |
93005-67-5 |
|---|---|
Fórmula molecular |
C14H16O2S |
Peso molecular |
248.34 g/mol |
Nombre IUPAC |
3-(4-methylphenyl)sulfonyltricyclo[2.2.1.02,6]heptane |
InChI |
InChI=1S/C14H16O2S/c1-8-2-4-10(5-3-8)17(15,16)14-9-6-11-12(7-9)13(11)14/h2-5,9,11-14H,6-7H2,1H3 |
Clave InChI |
WZMYWJSCBABHMM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)C2C3CC4C2C4C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


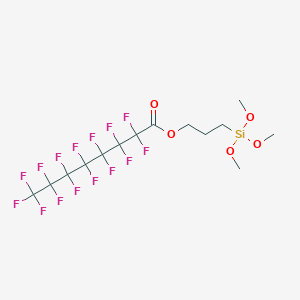
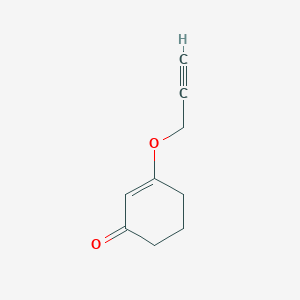
![3-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B14348125.png)

![(2-{(E)-[(Pyridin-2-yl)methylidene]amino}phenyl)acetic acid](/img/structure/B14348150.png)
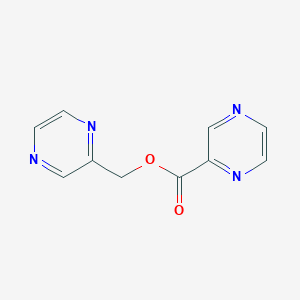
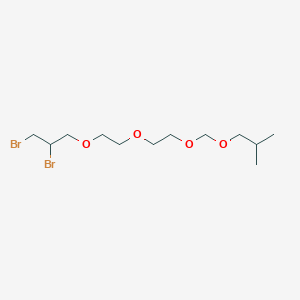

![[1,1'-Biphenyl]-2-YL octanoate](/img/structure/B14348177.png)
![4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl hexadecanoate](/img/structure/B14348198.png)
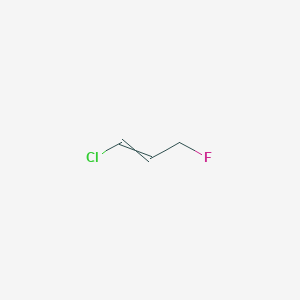
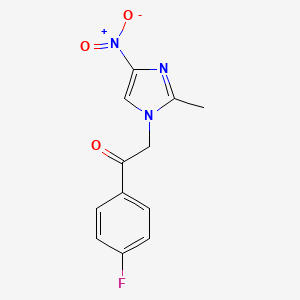
![Tricyclo[4.1.0.0~2,4~]heptane-3-carboxamide](/img/structure/B14348220.png)
